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Compound of Interest

Compound Name: 4-Chloro-2-ethoxyquinoline

CAS No.: 91348-94-6

Cat. No.: B042990

Get Quote

Technical Profile: 4-Chloro-2-ethoxyquinoline[1]
Compound Identity & Chemical Profile
4-Chloro-2-ethoxyquinoline is a functionalized quinoline derivative characterized by a chloro

substituent at the C4 position and an ethoxy group at the C2 position. This specific substitution

pattern renders it a "bifunctional electrophile," allowing for sequential, orthogonal

functionalization—a highly valued trait in diversity-oriented synthesis (DOS).
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Property Data

CAS Number 91348-94-6

IUPAC Name 4-Chloro-2-ethoxyquinoline

Molecular Formula C₁₁H₁₀ClNO

Molecular Weight 207.66 g/mol

Physical State Off-white to pale yellow solid (typically)

Solubility
Soluble in DCM, CHCl₃, DMSO; sparingly

soluble in water

Key Structural Feature

C4-Cl: Reactive handle for Pd-catalyzed

coupling.C2-OEt: Lipophilic modulator; stable

under basic coupling conditions.

Structural Verification (NMR Expectations)
Distinguishing this isomer from its regioisomer (2-chloro-4-ethoxyquinoline) is critical.

¹H NMR (DMSO-d₆): Look for the ethoxy triplet (~1.4 ppm) and quartet (~4.5 ppm). The

aromatic region will show a characteristic singlet for H3 (proton between the substituents)

typically around 6.8–7.2 ppm. In the 2-ethoxy isomer, H3 is shielded by the electron-donating

ethoxy group at C2.

¹³C NMR: The C2 carbon (attached to Oxygen and Nitrogen) will appear significantly

downfield (~160–163 ppm).

Synthesis & Regioselectivity: The "Switch"
Mechanism
The synthesis of 4-chloro-2-ethoxyquinoline hinges on the Nucleophilic Aromatic Substitution

(SₙAr) of 2,4-dichloroquinoline. A critical challenge in this synthesis is regiocontrol. The

quinoline ring possesses two electrophilic sites (C2 and C4).

The Regioselectivity Paradox
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C2 Position: Generally more electrophilic due to the inductive electron-withdrawing effect (-I)

of the adjacent ring nitrogen.

C4 Position: Activated by resonance but typically less reactive than C2 under non-polar

conditions.

To selectively synthesize the 4-Chloro-2-ethoxy isomer (Target), one must exploit conditions

that favor attack at the kinetically preferred C2 position while suppressing C4 attack.

Conversely, using specific additives can invert this selectivity.

Experimental Route: The Toluene/Solid Alkoxide Method
Literature indicates that reaction environment (solvent polarity and ion pairing) dictates the

outcome.

Route A (Target Synthesis): Reaction of 2,4-dichloroquinoline with solid Sodium Ethoxide in

Toluene. The non-polar solvent promotes tight ion pairing, favoring attack at the highly

polarized C2 position (adjacent to Nitrogen).

Route B (Isomer Synthesis - Avoid): Reaction in DMF with 18-Crown-6. The crown ether

sequesters the sodium cation, creating "naked" ethoxide anions. These highly reactive

species attack the C4 position (which has a higher LUMO coefficient), yielding the unwanted

2-chloro-4-ethoxyquinoline.

2,4-Dichloroquinoline
(CAS 703-61-7)

Method A:
NaOEt (Solid), Toluene

Reflux, 2-4h

Method B:
NaOEt, DMF
18-Crown-6

TARGET PRODUCT
4-Chloro-2-ethoxyquinoline

(C2-Substitution)

Major Product
(Kinetic Control)

UNWANTED ISOMER
2-Chloro-4-ethoxyquinoline

(C4-Substitution)

Major Product
(Naked Anion)

Click to download full resolution via product page

Figure 1: Regiodivergent synthesis pathways starting from 2,4-dichloroquinoline.

Experimental Protocol (Self-Validating)
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Objective: Synthesis of 4-Chloro-2-ethoxyquinoline (CAS 91348-94-6).

Safety Note: Sodium ethoxide is moisture-sensitive and corrosive. Toluene is flammable.

Perform all steps under an inert atmosphere (Nitrogen/Argon).

Step-by-Step Methodology
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser. Flush with Argon.

Reagents:

2,4-Dichloroquinoline (1.0 eq, 10 mmol, ~1.98 g)

Sodium Ethoxide (Solid, 1.1 eq, 11 mmol, ~0.75 g)[1]

Anhydrous Toluene (50 mL, 0.2 M concentration)

Reaction:

Dissolve 2,4-dichloroquinoline in anhydrous toluene.

Add solid sodium ethoxide in one portion. The mixture may become cloudy.

Heat to reflux (110°C) for 3–4 hours.

Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6)

should disappear. The product (Rf ~0.7) will appear as a distinct spot. Note: The C4-

ethoxy isomer (if formed) typically has a significantly lower Rf due to higher polarity.

Work-up:

Cool the reaction mixture to room temperature.

Quench with saturated NH₄Cl solution (30 mL).

Extract with Ethyl Acetate (3 x 30 mL).

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:

If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in

Hexanes).

Yield Expectation: 75–85%.[1]

Applications in Drug Development
4-Chloro-2-ethoxyquinoline serves as a versatile scaffold, particularly in the development of

Kinase Inhibitors and Anti-infectives.

Palladium-Catalyzed Cross-Coupling
The C4-Chloro group acts as an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig

couplings. The C2-ethoxy group remains inert under these conditions, serving as a lipophilic

anchor that can improve the bioavailability of the final drug candidate.

Application: Synthesis of 4-aryl-2-ethoxyquinolines (potential EGFR or VEGFR inhibitors).

Nucleophilic Displacement (SNAr)
Under harsh conditions (high temp, neat amine), the C4-Cl can be displaced by amines to form

4-amino-2-ethoxyquinolines.

Application: Synthesis of DNA-intercalating agents or antimalarial analogs (chloroquine

derivatives).

4-Chloro-2-ethoxyquinoline
(Scaffold)

Suzuki Coupling
(Ar-B(OH)2, Pd(PPh3)4)

Buchwald-Hartwig
(R-NH2, Pd(OAc)2, BINAP)

4-Aryl-2-ethoxyquinoline
(Kinase Inhibition)

4-Amino-2-ethoxyquinoline
(Antimalarial/DNA Binding)
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Figure 2: Downstream functionalization pathways for drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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